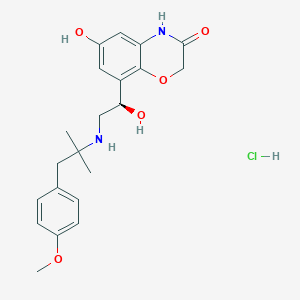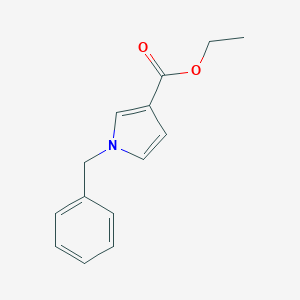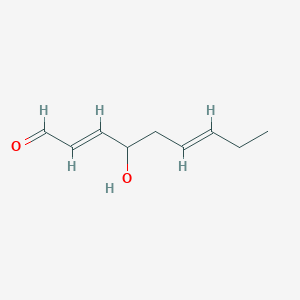
2,6-Dihydroxybenzaldehyde
Descripción general
Descripción
2,6-Dihydroxybenzaldehyde is an aromatic aldehyde with two hydroxyl groups on the benzene ring . It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals . Its chemical structure, featuring two hydroxyl groups and an aldehyde functional group, imparts unique reactivity and versatility, making it a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular formula of 2,6-Dihydroxybenzaldehyde is C7H6O3 . The InChI code is 1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H . The Canonical SMILES is C1=CC(=C(C(=C1)O)C=O)O . The molecular weight is 138.12 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dihydroxybenzaldehyde include a molecular weight of 138.12 g/mol , XLogP3-AA of 1.2 , Hydrogen Bond Donor Count of 2 , Hydrogen Bond Acceptor Count of 3 , Rotatable Bond Count of 1 , Exact Mass of 138.031694049 g/mol , Monoisotopic Mass of 138.031694049 g/mol , Topological Polar Surface Area of 57.5 Ų , Heavy Atom Count of 10 , and Formal Charge of 0 .
Aplicaciones Científicas De Investigación
Field: Organic Chemistry
- Application : 2,6-Dimethoxybenzaldehyde has been used in the preparation of 2,6-Dihydroxybenzaldehyde .
- Method : This preparation involves a process known as demethylation, which is the removal of a methyl group (CH3) from a molecule. In this case, the demethylation is performed with Aluminum Bromide (AlBr3) .
- Results : The result of this process is the conversion of 2,6-Dimethoxybenzaldehyde into 2,6-Dihydroxybenzaldehyde .
Field: Analytical Chemistry
- Application : 2,6-Dihydroxybenzaldehyde has been used in the synthesis of a Schiff base-based chemosensor, denoted as H6L .
- Method : The synthesis of H6L was accomplished through the condensation reaction of Isophthalohydrazide and 2,6-dihydroxybenzaldehyde in an ethanol solvent . The resulting compound was further characterized using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, as well as high-resolution mass spectrometry (HRMS) .
- Results : The Schiff base H6L demonstrates discerning and expeditious fluorescence sensing characteristics specifically towards Al (III) in acetonitrile . The purported method detects Al (III) can be ascribed to the suppression of photo-induced electron transfer (PET) and the enhanced chelation-induced fluorescence (CHEF) . The stoichiometry of metal-ligand complexes (2:1) was determined using Job’s plots titrations, HRMS and subsequently confirmed using NMR titration studies . The H6L sensors demonstrated remarkable fluorescence sensing capabilities in acetonitrile, with a low detection limit (LOD) of 0.44 μM . This LOD is suitably low for the detection of Al3+, which is commonly found in many environmental and biological systems .
Safety And Hazards
The safety information for 2,6-Dihydroxybenzaldehyde indicates that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Opportunities within the 2,6-Dihydroxybenzaldehyde Market are diverse and driven by several factors. The increasing demand for pharmaceuticals and agrochemicals globally is driving the need for efficient and cost-effective synthesis routes, presenting opportunities for manufacturers and suppliers of 2,6-DHBA as a crucial intermediate in the production of these compounds . Additionally, the growing trend towards natural products and bio-based chemicals is creating opportunities for the application of 2,6-Dihydroxybenzaldehyde in the synthesis of environmentally friendly and sustainable materials . Furthermore, the expanding research and development activities in drug discovery, crop protection, and material science are driving the exploration of novel chemical building blocks such as 2,6-DHBA, presenting opportunities for innovation and collaboration within the industry .
Propiedades
IUPAC Name |
2,6-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAGETVRDOQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437750 | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxybenzaldehyde | |
CAS RN |
387-46-2 | |
| Record name | 2,6-Dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89FJ2AWV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

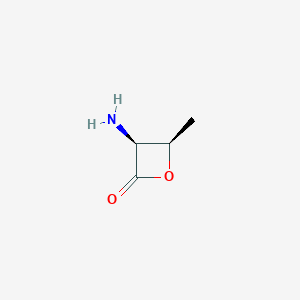

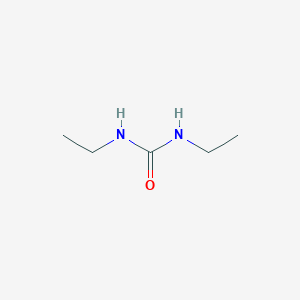


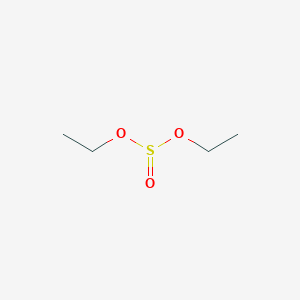
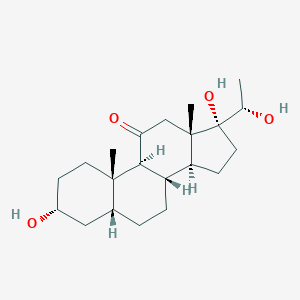

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)

